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Compound of Interest

Compound Name: NanoKid

Cat. No.: B12773707 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of application notes and detailed experimental

protocols for the multi-step synthesis of the lower body of the NanoKid, a notable example of a

NanoPutian, starting from 4-nitroaniline. The synthesis involves a series of key organic

transformations, including bromination, diazotization, reduction, and Sonogashira cross-

coupling reactions.

Summary of Synthetic Strategy
The synthesis of the NanoKid lower body is a linear sequence that begins with the modification

of the commercially available starting material, 4-nitroaniline. The key stages of the synthesis

are:

Bromination: Introduction of two bromine atoms ortho to the amino group of 4-nitroaniline.

Deamination: Removal of the amino group to yield 1,3-dibromo-5-nitrobenzene.

Reduction: Reduction of the nitro group to an amine to give 3,5-dibromoaniline.

Iodination: Conversion of the amino group to an iodo group via a Sandmeyer-type reaction to

produce 3,5-dibromoiodobenzene.

First Sonogashira Coupling: Attachment of a trimethylsilyl-protected acetylene group at the

iodine position.
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Second Sonogashira Coupling: Addition of the "legs" of the NanoKid via coupling with 1-

pentyne at the bromine positions.

Deprotection: Removal of the trimethylsilyl protecting group to yield the final lower body of

the NanoKid.

Experimental Workflow
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Step 1: Bromination

Step 2: Deamination

Step 3: Reduction

Step 4: Iodination

Step 5: First Sonogashira Coupling

Step 6: Second Sonogashira Coupling

Step 7: TMS Deprotection

4-Nitroaniline

2,6-Dibromo-4-nitroaniline

 Br2, H2SO4

1,3-Dibromo-5-nitrobenzene

 NaNO2, H3PO2

3,5-Dibromoaniline

 SnCl2·2H2O, EtOH

3,5-Dibromoiodobenzene

 NaNO2, H2SO4, KI

3,5-Dibromo-1-
(trimethylsilylethynyl)benzene

 TMS-acetylene, Pd(PPh3)2Cl2, CuI, TEA

3,5-Di(pent-1-yn-1-yl)-1-
(trimethylsilylethynyl)benzene

 1-Pentyne, Pd(PPh3)2Cl2, CuI, TEA

NanoKid Lower Body
(3,5-Di(pent-1-yn-1-yl)-1-ethynylbenzene)

 K2CO3, MeOH

Click to download full resolution via product page

Caption: Synthetic workflow for the NanoKid lower body.
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Quantitative Data Summary

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12773707?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step
Product
Name
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s
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3

3,5-

Dibromo

aniline

1,3-

Dibromo-

5-

nitrobenz

ene

Tin(II)

chloride

dihydrate

Ethanol 2 Reflux 87

4

3,5-

Dibromoi

odobenz

ene

3,5-

Dibromo

aniline

Sodium

nitrite,

Sulfuric

acid,

Potassiu

m iodide

Water/Et

hanol
2 0-5 ~75
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Experimental Protocols
Step 1: Synthesis of 2,6-Dibromo-4-nitroaniline
This procedure outlines the dibromination of 4-nitroaniline in a sulfuric acid medium.

Materials: 4-nitroaniline, 60% Sulfuric acid, Bromine, 30% Hydrogen peroxide.

Procedure:

In a round-bottom flask, add 27.6 g of 4-nitroaniline to 220.0 g of 60% sulfuric acid. Stir the

mixture for 2 hours.

Add 35.2 g of bromine to the reaction mixture while maintaining the temperature at 20-25

°C. Continue stirring at this temperature for 4 hours after the addition is complete.

Add 25.0 g of 30% hydrogen peroxide, maintaining the reaction temperature at 20-25 °C.

Continue to stir the reaction for an additional 4 hours at this temperature.

The product can be isolated by pouring the reaction mixture over ice, followed by filtration,

washing with water until neutral, and drying. The purity of the product is reported to be

99.32%.[1]
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Step 2: Synthesis of 1,3-Dibromo-5-nitrobenzene
This protocol describes the deamination of 2,6-dibromo-4-nitroaniline.

Materials: 2,6-Dibromo-4-nitroaniline, Isopropanol, Water, Concentrated sulfuric acid,

Sodium nitrite.

Procedure:

Introduce 296 parts of 2,6-dibromo-4-nitroaniline into a mixture of 400 parts of isopropanol

and 750 parts of water.

Add 130 parts of concentrated sulfuric acid to the mixture.

A solution of 105 parts of sodium nitrite in 150 parts of water is added at 70 °C.

After the addition, the mixture is cooled, and 300 parts of water are added.

The product is filtered off to yield 278 parts of 3,5-dibromo-nitro-benzene (99% of theory).

[2]

Step 3: Synthesis of 3,5-Dibromoaniline
This procedure details the reduction of the nitro group to an amine.

Materials: 1,3-Dibromo-5-nitrobenzene, Glacial acetic acid, TiCl₃ (30 wt % in 2 N HCl), 1 M

NaOH, Ethyl acetate, Anhydrous Na₂SO₄.

Procedure:

Dissolve 500 mg (1.78 mmol) of 1,3-dibromo-nitro-benzene in 4 mL of glacial acetic acid.

Gradually add TiCl₃ solution until the purple color disappears, indicating the completion of

the reaction (monitored by TLC).

Concentrate the reaction mixture under vacuum to remove the acetic acid.

Neutralize the residue with 1 M NaOH and extract with ethyl acetate.
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Perform a liquid-liquid extraction twice with ethyl acetate and water.

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under

vacuum to obtain 387.3 mg of 3,5-dibromoaniline (86.7% yield).[3]

Step 4: Synthesis of 3,5-Dibromoiodobenzene
This protocol describes the Sandmeyer-type iodination of 3,5-dibromoaniline.

Materials: 3,5-Dibromoaniline, Sulfuric acid, Sodium nitrite, Potassium iodide, Water,

Ethanol.

Procedure:

Dissolve the 3,5-dibromoaniline in a mixture of sulfuric acid and water and cool to 0-5 °C.

Slowly add a solution of sodium nitrite in water, maintaining the temperature between 0-5

°C to form the diazonium salt.

In a separate flask, dissolve potassium iodide in water.

Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.

Allow the reaction to warm to room temperature and stir for 1-2 hours.

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed

by water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure. The crude product can be purified by recrystallization from ethanol.

Step 5: Synthesis of 3,5-Dibromo-1-
(trimethylsilylethynyl)benzene
This is the first Sonogashira coupling to attach the "stomach" of the NanoKid.
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Materials: 3,5-Dibromoiodobenzene, Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, Copper(I) iodide,

Triethylamine (TEA), THF.

Procedure:

To a solution of 3,5-dibromoiodobenzene (1.0 eq) in THF at room temperature, add

sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), triethylamine (7.0 eq), and

trimethylsilylacetylene (1.1 eq).[4]

Stir the reaction for 3 hours.

Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing

with diethyl ether.

Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

Purify the residue by flash column chromatography on silica gel to afford the coupled

product.

Step 6: Synthesis of 3,5-Di(pent-1-yn-1-yl)-1-
(trimethylsilylethynyl)benzene
The second Sonogashira coupling attaches the "legs" of the NanoKid.

Materials: 3,5-Dibromo-1-(trimethylsilylethynyl)benzene, 1-Pentyne, Pd(PPh₃)₂Cl₂, Copper(I)

iodide, Triethylamine (TEA).

Procedure:

In a suitable flask, dissolve 3,5-dibromo-1-(trimethylsilylethynyl)benzene (1.0 eq) in

triethylamine.

Add Pd(PPh₃)₂Cl₂ (e.g., 2-5 mol%), CuI (e.g., 2-5 mol%), and 1-pentyne (2.2 eq).

Reflux the reaction mixture for approximately 3 hours, or until completion as monitored by

TLC or GC-MS.
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After cooling, filter the reaction mixture and concentrate the filtrate under reduced

pressure.

The crude product can be purified by column chromatography on silica gel.

Step 7: Synthesis of 3,5-Di(pent-1-yn-1-yl)-1-
ethynylbenzene (NanoKid Lower Body)
This final step is the deprotection of the trimethylsilyl group.

Materials: 3,5-Di(pent-1-yn-1-yl)-1-(trimethylsilylethynyl)benzene, Potassium carbonate,

Methanol.

Procedure:

Dissolve the TMS-protected compound in methanol.

Add potassium carbonate (e.g., 2.0 equivalents) and stir the mixture at room temperature.

Monitor the reaction by TLC; it is typically complete within 1-3 hours.

Upon completion, filter the mixture to remove the solid potassium carbonate.

Concentrate the filtrate under reduced pressure to yield the deprotected NanoKid lower

body.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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